7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C25H24FN5O2, with a molecular weight of approximately 445.5 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and a piperazine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine ring is thought to enhance binding affinity to various biological targets.
- Antidiabetic Properties : Some derivatives have been reported to improve insulin sensitivity and glucose uptake in muscle cells, suggesting potential for managing diabetes.
- Antimicrobial Effects : Compounds within this structural class have demonstrated activity against various pathogens, including bacteria and viruses.
Anticancer Activity
A study evaluating similar pyrrolo[3,2-d]pyrimidines reported significant cytotoxic effects against ovarian and breast cancer cell lines. For example:
- Compound A exhibited an IC50 value of 0.39 µM against MCF-7 breast cancer cells.
Antidiabetic Activity
In vitro testing of related compounds showed that they could stimulate glucose uptake in adipocytes without affecting insulin levels significantly. One compound demonstrated a maximum increase in insulin sensitivity of 37.4% at concentrations ranging from 0.3 to 100 µM.
Antimicrobial Activity
Research has indicated that derivatives can inhibit HIV replication effectively. For instance:
- A related compound showed an EC50 value of 1.65 µM against HIV-1, suggesting potential as an antiviral agent.
Case Studies
- Case Study on Anticancer Efficacy :
- In a recent study involving a series of pyrrolo[3,2-d]pyrimidine derivatives, one compound was tested for its ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis) with promising results indicating potential for cancer treatment.
- Diabetes Management :
- Another study focused on the effects of pyrrolo derivatives on glucose metabolism in diabetic models, showing improved metabolic profiles and reduced blood glucose levels.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-17-8-6-16(7-9-17)19-14-26-22-21(19)27-24(33)30(23(22)32)15-20(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,26H,10-13,15H2,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPDQZGRRWTMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.